molecular formula C41H72N16O7 B136189 Lysyl-arginyl-arginyltryptophyl-lysyl-lysine CAS No. 141363-41-9

Lysyl-arginyl-arginyltryptophyl-lysyl-lysine

Cat. No. B136189
M. Wt: 901.1 g/mol
InChI Key: JDHMWYXVCSUZNC-AOUUIGKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lysyl-arginyl-arginyltryptophyl-lysyl-lysine, also known as KR-12, is a synthetic peptide that has gained attention in recent years due to its potential applications in scientific research. This peptide is composed of six amino acids and has been studied for its ability to inhibit bacterial growth, as well as its potential use in cancer therapy.

Mechanism Of Action

The mechanism of action of Lysyl-arginyl-arginyltryptophyl-lysyl-lysine is not fully understood, but it is thought to involve disruption of bacterial cell membranes and modulation of the immune response. In cancer cells, it has been shown to induce apoptosis, or programmed cell death.

Biochemical And Physiological Effects

Lysyl-arginyl-arginyltryptophyl-lysyl-lysine has been shown to have a range of biochemical and physiological effects. In addition to its antimicrobial and immunomodulatory properties, it has been shown to have anti-inflammatory effects and to stimulate wound healing.

Advantages And Limitations For Lab Experiments

One advantage of Lysyl-arginyl-arginyltryptophyl-lysyl-lysine is its relatively simple chemical structure, which allows for easy synthesis and modification. Additionally, its antimicrobial and immunomodulatory properties make it a useful tool for studying these processes in vitro and in vivo.
One limitation of Lysyl-arginyl-arginyltryptophyl-lysyl-lysine is its potential toxicity, which may limit its use in certain applications. Additionally, its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain experiments.

Future Directions

There are a number of potential future directions for research on Lysyl-arginyl-arginyltryptophyl-lysyl-lysine. One area of interest is the development of novel antimicrobial agents based on the structure of Lysyl-arginyl-arginyltryptophyl-lysyl-lysine. Additionally, further research is needed to fully understand the mechanism of action of Lysyl-arginyl-arginyltryptophyl-lysyl-lysine and to optimize its use in cancer therapy. Finally, studies on the potential toxicity of Lysyl-arginyl-arginyltryptophyl-lysyl-lysine and its effects on human cells are needed to determine its safety for use in humans.

Synthesis Methods

The synthesis of Lysyl-arginyl-arginyltryptophyl-lysyl-lysine involves the use of solid-phase peptide synthesis (SPPS), which is a widely used method for the production of peptides. SPPS involves the stepwise addition of amino acids to a resin-bound peptide chain, followed by cleavage and purification of the final product.

Scientific Research Applications

Lysyl-arginyl-arginyltryptophyl-lysyl-lysine has been studied for its potential applications in a variety of scientific fields, including microbiology, immunology, and cancer research. In microbiology, Lysyl-arginyl-arginyltryptophyl-lysyl-lysine has been shown to have antimicrobial properties against a range of bacterial species, including Staphylococcus aureus and Escherichia coli.
In immunology, Lysyl-arginyl-arginyltryptophyl-lysyl-lysine has been studied for its ability to modulate the immune response. Specifically, it has been shown to stimulate the production of cytokines, which are important signaling molecules involved in the immune response.
In cancer research, Lysyl-arginyl-arginyltryptophyl-lysyl-lysine has been studied for its potential use as a therapeutic agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a novel cancer treatment.

properties

CAS RN

141363-41-9

Product Name

Lysyl-arginyl-arginyltryptophyl-lysyl-lysine

Molecular Formula

C41H72N16O7

Molecular Weight

901.1 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoic acid

InChI

InChI=1S/C41H72N16O7/c42-18-6-3-12-27(45)34(58)53-30(16-9-21-50-40(46)47)35(59)54-31(17-10-22-51-41(48)49)37(61)57-33(23-25-24-52-28-13-2-1-11-26(25)28)38(62)55-29(14-4-7-19-43)36(60)56-32(39(63)64)15-5-8-20-44/h1-2,11,13,24,27,29-33,52H,3-10,12,14-23,42-45H2,(H,53,58)(H,54,59)(H,55,62)(H,56,60)(H,57,61)(H,63,64)(H4,46,47,50)(H4,48,49,51)/t27-,29-,30-,31-,32-,33-/m0/s1

InChI Key

JDHMWYXVCSUZNC-AOUUIGKNSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N

SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N

Other CAS RN

141363-41-9

sequence

KRRWKK

synonyms

Lys-Arg-Arg-Trp-Lys-Lys
lysyl-arginyl-arginyltryptophyl-lysyl-lysine
SQ 32328
SQ-32328

Origin of Product

United States

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